3,5-Dibenzyl-4H-pyran-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,5-Dibenzyl-4H-pyran-4-one involves the reaction of dibenzyl ketone with polyphosphoric acid and glacial acetic acid. The reaction mixture is heated to reflux at 130-135°C for 1.5 hours. After cooling, the product is precipitated, filtered, and purified using benzene and hexane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibenzyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyran ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,5-Dibenzyl-4H-pyran-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-Dibenzyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diphenyl-4H-pyran-4-one
- 3,5-Dimethyl-4H-pyran-4-one
- 3,5-Dibromo-4H-pyran-4-one
Uniqueness
3,5-Dibenzyl-4H-pyran-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dibenzyl groups provide steric hindrance and electronic effects that differentiate it from other pyran-4-one derivatives .
Properties
Molecular Formula |
C19H16O2 |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3,5-dibenzylpyran-4-one |
InChI |
InChI=1S/C19H16O2/c20-19-17(11-15-7-3-1-4-8-15)13-21-14-18(19)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChI Key |
WPSJAGAKONPYBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=COC=C(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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